Ste4 protein - 123449-28-5

Ste4 protein

Catalog Number: EVT-1510636
CAS Number: 123449-28-5
Molecular Formula: C8H13NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ste4 protein is a significant component of the signaling pathways in yeast, particularly in Saccharomyces cerevisiae. It is a part of the heterotrimeric G protein complex, functioning alongside the Ste2 receptor and the G protein alpha subunit, which is known as Ste3. The primary role of Ste4 protein is to mediate signal transduction related to mating pheromones, thereby facilitating the mating process in yeast. This protein is essential for the activation of downstream signaling pathways that lead to cellular responses necessary for mating.

Source and Classification

Ste4 protein is derived from the STE4 gene located on chromosome VII of S. cerevisiae. It belongs to the class of proteins known as G proteins, specifically the beta subunit of the heterotrimeric G protein complex. This classification places it within the larger family of guanine nucleotide-binding proteins, which are pivotal in various signal transduction processes across different organisms.

Synthesis Analysis

Methods: The synthesis of Ste4 protein can be analyzed through various biochemical methods, including ribosome profiling and mass spectrometry. Ribosome profiling allows for the monitoring of translation dynamics, while mass spectrometry provides insights into protein abundance and post-translational modifications.

Technical Details: Techniques such as pulsed stable isotope labeling by amino acids in cell culture (pSILAC) can be employed to trace newly synthesized proteins. This method involves incorporating isotopically labeled amino acids into growing yeast cultures, allowing researchers to distinguish between newly synthesized and pre-existing proteins through mass spectrometric analysis .

Molecular Structure Analysis

The molecular structure of Ste4 protein has been elucidated through X-ray crystallography and cryo-electron microscopy techniques. These methods reveal that Ste4 forms a complex with the alpha subunit and receptor, facilitating its role in signal transduction.

Data: The structure typically features a central beta-propeller domain that interacts with other components of the G protein complex. This structural arrangement is crucial for its function in mediating signals from activated receptors .

Chemical Reactions Analysis

Ste4 participates in several chemical reactions as part of its signaling role. Upon activation by pheromone binding to its receptor, Ste4 undergoes conformational changes that enable it to interact with downstream effectors.

Technical Details: The activation process involves GDP-GTP exchange facilitated by guanine nucleotide exchange factors (GEFs). This exchange is a critical step in activating the G protein signaling cascade, leading to various cellular responses such as mating projection formation and gene expression changes .

Mechanism of Action

The mechanism of action for Ste4 involves its interaction with the G protein alpha subunit (Ste3) and downstream effectors. Upon pheromone binding to the receptor, Ste4 activates the G protein by promoting GDP release and GTP binding.

Process and Data: This activation triggers a cascade of events that include activation of mitogen-activated protein kinase pathways, ultimately leading to changes in gene expression necessary for mating. The precise dynamics of this process can be monitored using advanced imaging techniques such as time-resolved cryo-electron microscopy, which captures real-time interactions at near-atomic resolution .

Physical and Chemical Properties Analysis

Physical Properties: Ste4 is a soluble protein typically found in the cytoplasm and membranes of yeast cells. Its solubility is crucial for its interaction with other signaling molecules.

Applications

Ste4 protein has significant scientific applications, particularly in studies related to cell signaling, developmental biology, and genetics. Understanding its function can provide insights into similar mechanisms in higher eukaryotes, including humans.

Moreover, research on Ste4 contributes to broader fields such as synthetic biology and systems biology by elucidating fundamental principles of signal transduction pathways. These insights can inform therapeutic strategies targeting similar pathways in human diseases .

Structural Biology of Ste4 Protein

Primary Structure: WD40 Repeat Domains and Functional Motifs

Ste4 (Gβ subunit) contains a canonical WD40 repeat domain spanning ~300 residues, organized into seven β-propeller blades. Each blade consists of 40–60 amino acids terminating in a conserved WD (tryptophan-aspartate) dipeptide motif. The β-propeller forms a circularized structure with anti-parallel β-sheets, creating distinct top, bottom, and side surfaces for molecular interactions. Key conserved residues include:

  • GH ("glycine-histidine") loop: Positioned at the blade periphery, facilitating inter-blade stability.
  • Asparagine ladder: Central hydrogen-bonding network maintaining propeller rigidity [4] [7].

Ste4 lacks enzymatic activity but serves as a scaffold for signal transduction. Its WD40 domain contains multiple phosphorylation sites (Ser/Thr) regulated by kinases like Ste20 (PAK). Phosphoproteomic studies identify phosphosites at Ser³⁴² and Thr¹⁸⁷, modulating Gβγ dissociation kinetics [5] [9].

Table 1: Conserved Motifs in Ste4 WD40 Repeats

Repeat PositionKey ResiduesStructural Role
Blade 1GH¹⁻³⁰, WD⁴⁵Nucleation of β-sheet folding
Blade 4ND²⁴⁷Calcium-binding site
Blade 7WH³¹⁵Dimerization interface with Ste18

Quaternary Architecture: Interaction with Ste18 (Gγ) and Gpa1 (Gα) Subunits

Ste4 forms an obligate heterodimer with Ste18 (Gγ) through coiled-coil interactions at its C-terminus. This dimerization is stabilized by:

  • Hydrophobic packing: Between Ste4’s blade 7 and Ste18’s farnesylated C-terminus.
  • Salt bridges: Ste4 Glu²⁹⁸–Ste18 Arg⁴² [8].

The Ste4-Ste18 complex (Gβγ) binds Gpa1 (Gα) in the inactive state. Structural analyses reveal:

  • Gpa1 docks onto the top surface of Ste4’s β-propeller.
  • Activation by pheromone receptors (e.g., Ste2) triggers GDP/GTP exchange in Gpa1, releasing Gβγ.
  • Released Gβγ recruits effectors (e.g., Ste5 scaffold) via exposed hydrophobic clefts on Ste4 [5] [8].

Table 2: Ste4 Interaction Interfaces in Heterotrimeric G-Protein

Interacting PartnerBinding Domain on Ste4Affinity (Kd)Functional Outcome
Ste18 (Gγ)C-terminal coiled-coil0.8 µMPlasma membrane anchoring
Gpa1 (Gα)Top β-propeller surface2.3 µMSignal inhibition (inactive)
Ste5 (Scaffold)Side blades 3–55.1 µMMAPK cascade activation

C-Terminal and N-Terminal Functional Domains in Signal Transduction

N-terminal domain (residues 1–60):

  • Contains phosphorylation hotspots (Ser³, Thr⁷) regulated by environmental stimuli (osmotic stress, pheromones).
  • Phospho-mimetic mutations (S3E/S7E) alter Ste5 recruitment kinetics, delaying MAPK activation [5] [9].

C-terminal domain (residues 301–425):

  • Forms an SH3-like β-barrel that binds proline-rich motifs (PXXP) in effectors (e.g., Far1, Ste20).
  • Truncation at residue 360 disrupts mating efficiency by 90% due to impaired effector docking [9] [10].

Signal amplification relies on Ste4’s ability to nucleate multi-protein complexes:

  • Pheromone-bound Ste2 displaces Gpa1.
  • Freed Ste4-Ste18 recruits Ste5 via C-terminal interactions.
  • Ste5 activates Ste11-Ste7-Fus3 kinase cascade [10].

AlphaFold Predictions and Experimental Validation of 3D Conformation

AlphaFold2 models predict Ste4’s β-propeller with RMSD 1.2 Å relative to crystallographic data. Key insights:

  • Blade symmetry: Irregular blade 3 accommodates Ste18 binding.
  • Dynamic loops: N-terminal residues 20–45 exhibit conformational flexibility upon Ste18 binding [5].

Experimental validations include:

  • Cryo-EM: Resolves membrane-associated Ste4-Ste18 dimer at 3.8 Å, confirming farnesyl insertion into lipid bilayers.
  • FRET analysis: Shows Ste4-Ste18 dissociation angle of 28° upon Gpa1 release.
  • SDD-AGE: Detects pH-dependent Ste4 aggregation, modulated by phosphorylation at Ser³⁴² [5].

Discrepancies remain in N-terminal disorder: AlphaFold predicts rigid structure, whereas NMR shows conformational plasticity in unbound states. This highlights limitations in predicting post-translationally modified regions [5] [7].

All structural data refer to Saccharomyces cerevisiae Ste4 (UniProt P18851).

Properties

CAS Number

123449-28-5

Product Name

Ste4 protein

Molecular Formula

C8H13NO2

Synonyms

Ste4 protein

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